molecular formula C22H27N3O B4572409 3-[3-(cyclohexylamino)propyl]-2-methylbenzo[g]quinazolin-4(3H)-one

3-[3-(cyclohexylamino)propyl]-2-methylbenzo[g]quinazolin-4(3H)-one

Cat. No.: B4572409
M. Wt: 349.5 g/mol
InChI Key: WQGDATIRVNAUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(cyclohexylamino)propyl]-2-methylbenzo[g]quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H27N3O and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.215412493 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

Quinazolinone derivatives are synthesized through various chemical routes and have shown significant potential in medicinal chemistry due to their diverse pharmacological activities.

  • Antihypertensive Activity : Quinazolinone derivatives, such as 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, have been synthesized and evaluated for their antihypertensive activity using spontaneously hypertensive rats, showing significant activity compared to the standard prazocin (Alagarsamy & Pathak, 2007).

  • Antiviral Activity : Research on fluorine-containing 4-arylaminoquinazolines has demonstrated that these compounds have promising antiviral properties against viruses such as monkeypox, smallpox vaccine, and ectromelia virus, indicating their potential in the search for new antiviral substances (Lipunova et al., 2012).

  • Analgesic and Anti-inflammatory Agents : Some quinazolinone derivatives, specifically 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones, have been synthesized and evaluated for their analgesic and anti-inflammatory properties. Certain compounds in this series have been found to exhibit significant analgesic and anti-inflammatory activities with minimal ulcerogenic potential, highlighting their therapeutic potential (Alagarsamy et al., 2009).

  • Anticancer Activity : Quinazolinone derivatives have also been investigated for their potential anticancer activities. The design and synthesis of certain quinazolinone compounds have been focused on targeting specific receptors or enzymes associated with cancer progression, indicating their potential in cancer therapy (Noolvi & Patel, 2013).

  • Antihistaminic Agents : A novel class of H1-antihistaminic agents based on quinazolinone derivatives has been synthesized, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs. These compounds have shown potential as prototypes for the development of new H1-antihistamines with minimal sedation effects (Alagarsamy et al., 2007).

Properties

IUPAC Name

3-[3-(cyclohexylamino)propyl]-2-methylbenzo[g]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-16-24-21-15-18-9-6-5-8-17(18)14-20(21)22(26)25(16)13-7-12-23-19-10-3-2-4-11-19/h5-6,8-9,14-15,19,23H,2-4,7,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGDATIRVNAUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1CCCNC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(cyclohexylamino)propyl]-2-methylbenzo[g]quinazolin-4(3H)-one

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